![molecular formula C12H9ClN4O B1489707 1-(3-Clorofenil)-6-metil-5H-pirazolo[3,4-D]pirimidin-4-ona CAS No. 1097095-35-6](/img/new.no-structure.jpg)

1-(3-Clorofenil)-6-metil-5H-pirazolo[3,4-D]pirimidin-4-ona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

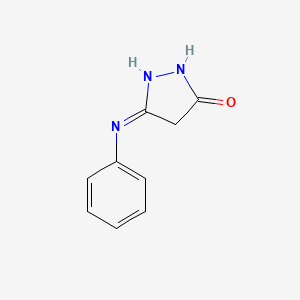

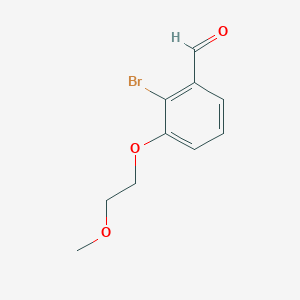

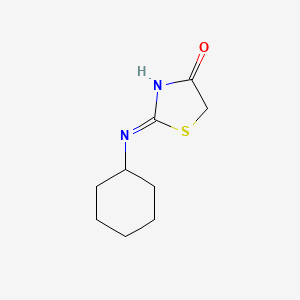

1-(3-Chlorophenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-one is a useful research compound. Its molecular formula is C12H9ClN4O and its molecular weight is 260.68 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-(3-Chlorophenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Chlorophenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad Antibacteriana

Se ha informado que las pirazolo[3,4-d]pirimidinas exhiben actividad antibacteriana contra bacterias Gram-positivas y Gram-negativas. Un estudio destacó su efectividad contra Staphylococcus aureus y Escherichia coli .

Propiedades Antiinflamatorias

También se ha encontrado que estos compuestos poseen propiedades antiinflamatorias. Algunos derivados se compararon con indometacina, un fármaco antiinflamatorio estándar, y mostraron actividad comparable con efectos ulcerogénicos mínimos .

Potencial Anticancerígeno

Varios estudios se han centrado en la evaluación anticancerígena de los derivados de pirazolo[3,4-d]pirimidina. Se han probado in vitro contra diversas líneas celulares cancerosas, lo que indica un potencial como agentes anticancerígenos .

Inhibición Enzimática

Algunas pirazolo[3,4-d]pirimidinas han mostrado actividad inhibitoria contra enzimas específicas. Por ejemplo, ciertos derivados exhibieron actividad inhibitoria contra la línea celular de cáncer de mama MCF-7 .

Moléculas Híbridas de Actividad Biológica

Se han realizado investigaciones sobre moléculas híbridas que contienen tanto esqueletos de pirazolopirimidina como 1,2,3-triazol, que se informa que tienen actividad biológica .

MDPI - Evaluación Antibacteriana MDPI - Antiinflamatorio Springer - Evaluación Anticancerígena Springer - Inhibición Enzimática ResearchGate - Moléculas Híbridas de Actividad Biológica

Mecanismo De Acción

Target of Action

The primary target of 1-(3-Chlorophenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-one is the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . EGFR-TK is a protein that plays a crucial role in many cellular activities including growth, differentiation, metabolism, adhesion, motility, and death .

Mode of Action

1-(3-Chlorophenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-one interacts with its target, EGFR-TK, by inhibiting its activity . This inhibition disrupts the normal function of the EGFR-TK, leading to changes in the cellular activities it controls .

Biochemical Pathways

The inhibition of EGFR-TK by 1-(3-Chlorophenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-one affects several biochemical pathways. These include pathways involved in cell growth and differentiation, metabolism, adhesion, and motility . The disruption of these pathways can lead to downstream effects such as altered cell growth and function .

Pharmacokinetics

These properties can impact the bioavailability of the compound, influencing how effectively it can reach its target and exert its effects .

Result of Action

The result of the action of 1-(3-Chlorophenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-one is the inhibition of EGFR-TK, leading to changes in the cellular activities controlled by this protein . This can result in altered cell growth and function, potentially leading to cell death .

Análisis Bioquímico

Biochemical Properties

1-(3-Chlorophenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-one plays a significant role in biochemical reactions, particularly in the inhibition of cyclin-dependent kinases (CDKs). CDKs are crucial enzymes that regulate the cell cycle by phosphorylating key proteins involved in cell division . This compound interacts with CDK2/cyclin A2, inhibiting its activity and thereby affecting cell proliferation. The interaction involves essential hydrogen bonding with specific amino acids in the active site of CDK2, such as Leu83 .

Cellular Effects

1-(3-Chlorophenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-one exhibits cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer) . It induces apoptosis and alters cell cycle progression, leading to cell growth arrest at the G0-G1 stage . Additionally, this compound affects cell signaling pathways, such as the NF-κB pathway, and influences gene expression related to cell survival and proliferation .

Molecular Mechanism

The molecular mechanism of 1-(3-Chlorophenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-one involves its binding to the active site of CDK2, where it forms hydrogen bonds with key residues . This binding inhibits the kinase activity of CDK2, preventing the phosphorylation of target proteins necessary for cell cycle progression. The compound also induces apoptosis by activating caspase-3 and suppressing NF-κB and IL-6 activation . These molecular interactions result in the inhibition of cell proliferation and induction of programmed cell death.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(3-Chlorophenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-one have been observed to change over time. In vitro studies have shown that the compound maintains its cytotoxic activity over extended periods, suggesting its potential for sustained therapeutic applications .

Dosage Effects in Animal Models

The effects of 1-(3-Chlorophenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-one vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to balance therapeutic efficacy and safety.

Metabolic Pathways

1-(3-Chlorophenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-one is involved in metabolic pathways that include its biotransformation by liver enzymes . The compound undergoes phase I and phase II metabolic reactions, resulting in the formation of various metabolites. These metabolites may have different biological activities and contribute to the overall pharmacological profile of the compound .

Transport and Distribution

Within cells and tissues, 1-(3-Chlorophenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-one is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with specific transporters and binding proteins that facilitate its cellular uptake and distribution. Its localization within tissues is influenced by factors such as lipophilicity and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of 1-(3-Chlorophenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-one is primarily within the cytoplasm and nucleus . The compound’s activity is influenced by its ability to target specific cellular compartments, where it interacts with key biomolecules involved in cell cycle regulation and apoptosis . Post-translational modifications and targeting signals may also play a role in directing the compound to specific subcellular locations .

Propiedades

Número CAS |

1097095-35-6 |

|---|---|

Fórmula molecular |

C12H9ClN4O |

Peso molecular |

260.68 g/mol |

Nombre IUPAC |

1-(3-chlorophenyl)-6-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one |

InChI |

InChI=1S/C12H9ClN4O/c1-7-15-11-10(12(18)16-7)6-14-17(11)9-4-2-3-8(13)5-9/h2-6H,1H3,(H,15,16,18) |

Clave InChI |

FGNFLLALMJCHAE-UHFFFAOYSA-N |

SMILES |

CC1=NC2=C(C=NN2C3=CC(=CC=C3)Cl)C(=O)N1 |

SMILES canónico |

CC1=NC2=C(C=NN2C3=CC(=CC=C3)Cl)C(=O)N1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

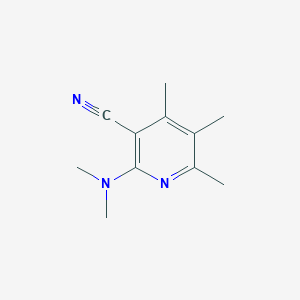

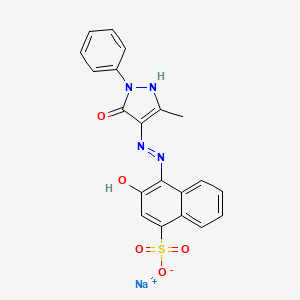

![2-[[(3R)-4-[(3-Amino-1H-pyrazol-4-yl)carbonyl]-3-methyl-1-piperazinyl]methyl]benzonitrile](/img/structure/B1489629.png)

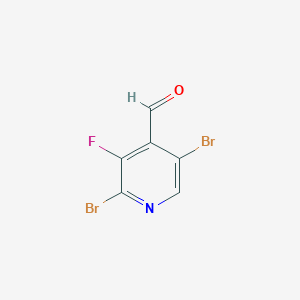

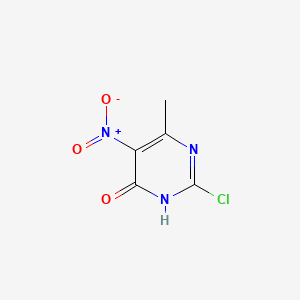

![[4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-pyrrolidin-1-yl-methanone](/img/structure/B1489634.png)

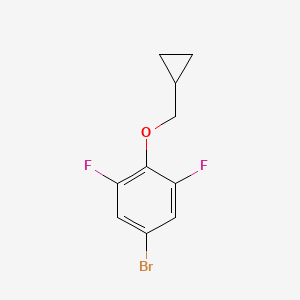

![1-(2-Chloro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1489644.png)